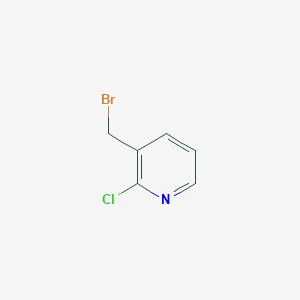

3-(Bromomethyl)-2-chloropyridine

Description

Classification as a Key Pyridine (B92270) Building Block in Contemporary Organic Chemistry

In the field of contemporary organic chemistry, 3-(Bromomethyl)-2-chloropyridine is classified as a key heterocyclic building block. a2bchem.com Building blocks are relatively simple molecules that serve as starting materials or intermediates for the assembly of more complex compounds. This compound falls specifically into the category of bifunctional pyridine scaffolds, meaning it contains two reactive functional groups—the bromomethyl group and the chloro group—that can participate in different types of chemical reactions.

The bromomethyl group (-CH2Br) is highly susceptible to nucleophilic substitution, making it an effective alkylating agent. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles. The chlorine atom attached directly to the pyridine ring is a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal for forming new carbon-carbon bonds. ambeed.com The strategic placement of these groups enables chemists to construct elaborate molecules in a stepwise fashion. Its role as a building block is crucial for creating libraries of compounds for various research applications. enaminestore.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 111108-72-6 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Solid (predicted) |

Strategic Importance in Heterocyclic Compound Construction

The strategic importance of this compound lies in its utility for the rational design and synthesis of complex heterocyclic compounds. a2bchem.comgoogle.com Heterocyclic structures, particularly those containing a pyridine ring, are prevalent in pharmaceuticals and agrochemicals. The ability to selectively functionalize the this compound core is a significant advantage in medicinal and materials chemistry.

The differential reactivity of the C-Br bond in the bromomethyl group versus the C-Cl bond on the aromatic ring is the cornerstone of its strategic use. The bromomethyl group's high reactivity allows it to readily undergo nucleophilic substitution reactions without affecting the less reactive chloro-substituent on the pyridine ring. Subsequently, the chlorine atom can be targeted in cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. ambeed.com This sequential reactivity provides a controlled pathway for assembling complex molecules. For instance, it is a precursor in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines, which are constructed by forming new rings onto the initial pyridine scaffold. researchgate.net This methodical approach to building molecular complexity makes this compound a valuable tool for chemists aiming to create novel compounds with specific properties. a2bchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHDPMALJLPDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596595 | |

| Record name | 3-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111108-72-6 | |

| Record name | 3-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl 2 Chloropyridine

Established Synthetic Pathways for the Pyridine (B92270) Core

The construction of the 2-chloropyridine (B119429) scaffold is a fundamental step. Various methods have been established for this purpose, often starting from pyridine or its derivatives.

One common approach involves the direct chlorination of pyridine. However, this reaction can be challenging due to the low reactivity of the pyridine ring and often requires harsh conditions, such as high temperatures (above 300°C), which can lead to poor selectivity. google.com To improve selectivity, a multi-step process is often employed. This can involve the initial oxidation of pyridine to pyridine N-oxide, followed by chlorination to yield 2-chloropyridine N-oxide, and subsequent deoxygenation to afford 2-chloropyridine. google.com While this method is well-established, it can be lengthy and generate significant waste. google.com

Alternative chlorinating agents to chlorine gas (Cl₂) have been explored to mitigate safety and environmental concerns. google.com For instance, a mixture of hydrochloric acid and a hypochlorite (B82951) has been used to chlorinate pyridine with good selectivity for the 2-position under milder conditions. google.com Other reagents like phosphorus oxychloride (POCl₃) have also been utilized for the chlorination of pyridine derivatives. beilstein-journals.org

The Sandmeyer reaction represents another important pathway, where 2-aminopyridines are converted to 2-chloropyridines. google.com This reaction is typically carried out by treating the 2-aminopyridine (B139424) with a nitrite (B80452) source, such as an alkyl nitrite, in the presence of a chloride source. google.com

Furthermore, cyclization reactions offer a route to substituted pyridines. For example, 2-chloropyridine-3-carboxylic acid esters can be prepared through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com

Functional Group Introduction and Transformation at the Methyl Position

Once the 2-chloropyridine core is in place, the next crucial step is the introduction and transformation of the methyl group at the 3-position to a bromomethyl group. This is typically achieved through two main strategies: bromination of a methyl-precursor or conversion of a hydroxymethyl group.

Bromination of Methyl-Precursors

The direct bromination of 3-methyl-2-chloropyridine is a common and direct method. This reaction is often carried out using a radical initiator. A widely used reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the desired 3-(bromomethyl)-2-chloropyridine.

| Precursor | Reagent | Conditions | Product |

| 3-Methyl-2-chloropyridine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Reflux | This compound |

Conversion from Hydroxymethyl to Bromomethyl

An alternative to direct bromination involves a two-step process starting from (2-chloro-3-pyridinyl)methanol. chemicalbook.com This alcohol precursor can be synthesized from the corresponding carboxylic acid or ester via reduction. The hydroxyl group of (2-chloro-3-pyridinyl)methanol is then converted to a bromine atom. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method offers an alternative pathway that can sometimes provide better control and avoid potential side reactions associated with radical bromination. google.com

| Precursor | Reagent | Product |

| (2-Chloro-3-pyridinyl)methanol | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | This compound |

Control of Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity is a critical aspect in the synthesis of this compound. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of incoming groups. In the case of chlorination of 3-substituted pyridines, the position of the incoming chlorine atom is influenced by the nature of the existing substituent.

During the bromination of 3-methyl-2-chloropyridine, the reaction is highly regioselective for the methyl group due to the stability of the resulting benzylic-type radical intermediate. The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the methyl group.

Stereoselectivity is not a factor in the synthesis of the final achiral product, this compound. However, in the synthesis of related, more complex molecules where this compound is used as an intermediate, the stereochemistry of subsequent reactions is of utmost importance. nih.gov

Industrial Scale-Up Considerations and Continuous Flow Reactor Applications

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors. These include the cost and availability of starting materials, reaction efficiency, safety, and environmental impact. google.com For instance, the use of hazardous reagents like chlorine gas on a large scale requires specialized handling and safety protocols. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 2 Chloropyridine

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring at the 3-position behaves as a reactive benzylic-type halide. This reactivity is primarily centered around the carbon atom of the methyl group, which is susceptible to attack by various reagents.

Nucleophilic Substitution Reactions at the Benzylic Position

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. This reactivity is analogous to that of benzyl (B1604629) bromide, with the carbon of the CH₂Br group acting as the electrophilic center. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce diverse functional groups at this position.

For instance, the reaction of 3-(bromomethyl)-2-chloropyridine with amines, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of the corresponding 3-(aminomethyl)-2-chloropyridine derivatives. These reactions are often facilitated by moderate heating. The addition of salts like potassium iodide (KI) can enhance the reaction rate by an in situ Finkelstein reaction, where the more reactive iodomethyl intermediate is formed.

The general scheme for this transformation is as follows:

2-Chloro-3-(bromomethyl)pyridine + Nu⁻ → 2-Chloro-3-(nucleophilomethyl)pyridine + Br⁻

This straightforward substitution allows for the construction of libraries of compounds with varied side chains, which is particularly useful in drug discovery programs.

Reactivity in Elimination Reactions

Elimination reactions involving the bromomethyl group of this compound are less commonly reported compared to substitution reactions. In principle, treatment with a strong, non-nucleophilic base could promote an E2 elimination to form an exocyclic double bond, resulting in 2-chloro-3-methylenepyridine. However, the primary nature of the halide and the potential for competing substitution reactions often make this pathway less favorable. amazonaws.comuci.eduvaia.comopenstax.org

The outcome of the reaction is highly dependent on the nature of the base and the reaction conditions. amazonaws.comlibretexts.org Strong, sterically hindered bases are typically required to favor elimination over substitution. uci.eduopenstax.org The stability of the resulting exocyclic double bond, which is in conjugation with the pyridine ring, would be a driving force for this reaction.

Formation of Organometallic Intermediates

The bromomethyl group can be utilized to form organometallic reagents, such as Grignard or organolithium species. This transformation typically involves the reaction of this compound with a metal like magnesium or lithium. The resulting organometallic intermediate, for example, (2-chloro-pyridin-3-yl)methylmagnesium bromide, would possess a nucleophilic carbon atom. uni-muenchen.delibretexts.org

However, the preparation of such reagents can be challenging due to the presence of the electrophilic chloro-substituent on the pyridine ring, which could potentially react with the newly formed organometallic species. Careful control of reaction conditions, such as low temperatures and the use of highly purified reagents, is crucial to minimize side reactions. libretexts.org These organometallic intermediates can then be reacted with a variety of electrophiles to introduce new carbon-carbon bonds.

Reactivity of the Chloro-Substituent on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack and can participate in various transition metal-catalyzed cross-coupling reactions. This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen atom. askfilo.comvaia.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus

The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.commyttex.net The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the intermediate Meisenheimer complex formed during the reaction, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions. askfilo.comvaia.commyttex.net This makes the 2-position of this compound a prime site for SNAr reactions.

A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the chloride ion. myttex.net For example, reacting this compound with sodium methoxide (B1231860) will yield 3-(bromomethyl)-2-methoxypyridine. myttex.net These reactions often require elevated temperatures to proceed at a reasonable rate. youtube.com The reactivity in SNAr reactions is influenced by the electronic properties of other substituents on the pyridine ring. researchgate.net

| Nucleophile | Product |

| R-O⁻ (Alkoxide) | 2-Alkoxy-3-(bromomethyl)pyridine |

| R₂NH (Amine) | 2-(Dialkylamino)-3-(bromomethyl)pyridine |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-3-(bromomethyl)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent at the 2-position can readily participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base, is a widely used method. researchgate.netacs.orgorganic-chemistry.orgconsensus.app

Successful Suzuki-Miyaura coupling of 2-chloropyridines often requires the use of specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. acs.orgorganic-chemistry.org These ligands enhance the oxidative addition of the palladium catalyst to the C-Cl bond and promote the subsequent steps of transmetalation and reductive elimination. Other transition metals, such as nickel, have also been employed to catalyze the cross-coupling of 2-chloropyridines. acs.orgnih.govrsc.org

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of a 2-chloropyridine (B119429) derivative:

| Component | Example |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(OAc)₂ / XPhos |

| Base | K₃PO₄ |

| Solvent | THF/H₂O |

| Temperature | 80 °C |

Other cross-coupling reactions, such as the Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings, are also viable methods for the functionalization of the 2-position of the pyridine ring. organic-chemistry.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Interplay of Substituents on Overall Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its two key substituents: the chlorine atom at the 2-position and the bromomethyl group at the 3-position. The chlorine atom, being an electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the position it occupies.

The bromomethyl group, on the other hand, is a highly reactive benzylic-like halide. The bromine atom in this group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack via an SN2 mechanism. This dual reactivity makes this compound a versatile intermediate in organic synthesis.

The positioning of the substituents is crucial. The chlorine at the 2-position makes this site a prime target for nucleophilic attack, should a strong enough nucleophile and appropriate conditions be employed for an SNAr reaction. However, the bromomethyl group at the 3-position offers a more readily available site for nucleophilic substitution under milder conditions. This often allows for selective reaction at the bromomethyl group without disturbing the chloro-substituted ring. For instance, reactions with nucleophiles like amines, thiols, or alkoxides will preferentially lead to the substitution of the bromine atom.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be utilized. While the chlorine atom can participate in such reactions, it typically requires specific palladium catalysts and conditions. nih.gov The reactivity in these cases is influenced by the electronic nature of the pyridine ring, which is made more electron-deficient by the chloro substituent.

Other Significant Transformations (e.g., Oxidation, Reduction)

Beyond substitution and coupling reactions, this compound can undergo various other transformations, primarily involving the bromomethyl group or the pyridine nitrogen.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation typically requires the use of oxidizing agents. For the related isomer, 2-(bromomethyl)-3-chloropyridine, oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to yield 3-chloropyridine-2-carboxaldehyde (B112261) or 3-chloropyridine-2-carboxylic acid. It is expected that this compound would react similarly to produce 2-chloropyridine-3-carboxaldehyde or 2-chloropyridine-3-carboxylic acid. Additionally, the pyridine nitrogen can be oxidized to form the corresponding N-oxide using reagents such as peroxy acids. chembk.com

Reduction: The bromomethyl group is readily reduced to a methyl group. For the isomer 2-(bromomethyl)-3-chloropyridine, reducing agents such as lithium aluminum hydride can achieve this transformation, resulting in 2-methyl-3-chloropyridine. A similar outcome would be anticipated for this compound, yielding 2-chloro-3-methylpyridine. Depending on the reducing agent and reaction conditions, the chlorine atom on the pyridine ring could also potentially be removed.

The following table summarizes the expected outcomes of these transformations based on the reactivity of similar compounds.

Table 1: Significant Transformations of Halogenated Pyridine Derivatives

| Reaction Type | Reagent Examples | Expected Major Product for this compound | Reference for Analogous Reaction |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 2-Chloropyridine-3-carboxylic acid | |

| Peroxyacetic acid | This compound-N-oxide | chembk.com |

| Reduction | Lithium aluminum hydride | 2-Chloro-3-methylpyridine | |

Applications of 3 Bromomethyl 2 Chloropyridine in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of 3-(Bromomethyl)-2-chloropyridine makes it a valuable precursor for the synthesis of more complex heterocyclic structures. The bromomethyl group serves as a key handle for introducing various functionalities, while the chloro-substituted pyridine (B92270) core can be further modified, leading to a diverse range of molecular frameworks.

Synthesis of Substituted Pyridine Derivatives

The dual reactivity of this compound allows for the stepwise or simultaneous modification of both the bromomethyl group and the chlorine substituent, leading to a variety of substituted pyridine derivatives. researchgate.netscholaris.ca The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of substituents at this position. For instance, reaction with various nucleophiles can introduce amines, ethers, and other functional groups. nih.gov

Simultaneously, the chlorine atom at the 2-position of the pyridine ring can participate in cross-coupling reactions or be displaced by other nucleophiles, albeit often under different reaction conditions than the bromomethyl group. This differential reactivity is a key advantage, allowing for selective and controlled functionalization of the pyridine core. This approach has been utilized in the synthesis of various substituted pyridine derivatives that are intermediates in the preparation of pharmaceuticals and agrochemicals. google.com

A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from the related 2-chloro-3-oxiranylmethoxypyridine. researchgate.net This highlights the utility of having a reactive side chain on a chloropyridine ring for generating novel heterocyclic systems.

Assembly of Ring-Fused Systems

The strategic placement of reactive sites in this compound facilitates its use in the assembly of ring-fused heterocyclic systems. acs.orgnih.gov These complex scaffolds are prevalent in biologically active molecules and advanced materials. The bromomethyl group can act as an electrophilic partner in intramolecular cyclization reactions, leading to the formation of a new ring fused to the pyridine core.

For example, the bromomethyl group can react with a nucleophile introduced at another position on the pyridine ring or on a pre-attached side chain to form bicyclic or polycyclic systems. This strategy is central to creating novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science. diva-portal.org The synthesis of ring-fused 2-pyridones, which have shown antibacterial properties, often involves the manipulation of a reactive side chain on a pyridine ring. diva-portal.org

Role in Diversification and Library Synthesis

In the fields of drug discovery and materials science, the ability to rapidly generate a large number of structurally diverse molecules, known as a chemical library, is paramount. This compound is an excellent scaffold for such endeavors due to its two distinct points of reactivity.

The bromomethyl group allows for the facile introduction of a wide array of building blocks through nucleophilic substitution. This enables the creation of a library of compounds where the substituent at the 3-position is varied. Subsequently, or concurrently, the chlorine atom at the 2-position can be targeted for further diversification using methods like cross-coupling reactions. This dual functionalization strategy allows for the systematic exploration of the chemical space around the 2-chloropyridine (B119429) core.

A study on distributed drug discovery utilized a related compound, 5-(chloromethyl)-2-chloropyridine, to synthesize a library of unnatural amino acids, demonstrating the utility of such bifunctional pyridines in combinatorial chemistry. nih.govacs.org This approach allows for the generation of a multitude of compounds from a single, versatile starting material, accelerating the discovery of new molecules with desired properties.

Strategic Building Block for Nitrogen-Containing Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and natural product synthesis. science.gov this compound serves as a valuable and strategic building block for the synthesis of a wide variety of these important molecules. The pyridine ring itself is a key nitrogen-containing heterocycle found in numerous pharmaceuticals and agrochemicals. wikipedia.orgmdpi.com

The presence of the reactive bromomethyl and chloro substituents allows for the elaboration of the pyridine core into more complex nitrogen-containing structures. For instance, the bromomethyl group can be used to link the pyridine ring to other nitrogen-containing moieties or to build new heterocyclic rings containing nitrogen. The chlorine atom can be replaced by nitrogen nucleophiles, further increasing the nitrogen content and structural complexity of the final molecule. This versatility makes this compound a key intermediate in the synthesis of novel nitrogenous compounds with potential biological activity.

Enabling Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. numberanalytics.com this compound provides a platform for executing a variety of these crucial bond-forming reactions. acs.org

The highly reactive bromomethyl group is an excellent electrophile for forming C-C bonds through reactions with carbon nucleophiles such as organometallic reagents or enolates. It is also adept at forming C-X bonds via nucleophilic substitution with a wide range of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. numberanalytics.com

Role in Specialized Chemical Research Fields

Applications in Medicinal Chemistry Research and Drug Discovery

The pyridine (B92270) scaffold is a well-established "privileged structure" in drug design, and derivatives of 3-(Bromomethyl)-2-chloropyridine are instrumental in the development of novel therapeutic agents and pharmacologically relevant scaffolds. nih.gov The presence of both a chloro and a bromomethyl substituent on the pyridine ring provides two distinct points for chemical elaboration, enabling the construction of diverse molecular architectures.

Development of Potential Therapeutic Agents

In the quest for new medicines, this compound and its related structures are utilized as key intermediates. For instance, various 2-chloro-pyridine derivatives have been synthesized and investigated for their potential as antitumor agents. nih.gov Research has shown that incorporating the 2-chloropyridine (B119429) moiety into larger molecules can lead to compounds with significant biological activity. One study focused on creating novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties, which were evaluated as potential telomerase inhibitors. nih.gov The results indicated that certain compounds exhibited inhibitory effects against gastric cancer cells. nih.gov

While direct research on this compound as a therapeutic agent is not extensively documented in publicly available literature, its role as a precursor is implied by the frequent appearance of the 2-chloropyridine core in bioactive molecules. The bromomethyl group is a highly reactive functional group that can readily participate in nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments to build more complex drug candidates.

Construction of Pharmacologically Relevant Scaffolds

The versatility of this compound makes it a valuable tool for constructing complex molecular frameworks that are central to many drug discovery programs. The pyridine ring itself is a key component of numerous natural products and synthetic drugs. nih.gov The ability to further functionalize this ring system via the bromomethyl and chloro groups allows chemists to systematically explore the chemical space around a particular pharmacophore.

For example, the chromenopyridine scaffold, which exhibits a broad spectrum of biological properties, can be synthesized using methods that could potentially involve intermediates derived from functionalized pyridines like this compound. nih.gov The development of such "privileged scaffolds" is a key strategy in medicinal chemistry for generating libraries of compounds with a higher probability of biological activity. nih.gov

Contributions to Agrochemical Research and Development

The pyridine ring is a common structural motif in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds. While direct applications of this compound in commercialized agrochemicals are not prominently detailed, its structural components are present in key intermediates for important insecticides.

For example, the insecticide chlorantraniliprole (B1668704) contains a 3-chloropyridin-2-yl moiety. google.comnih.govpatsnap.com The synthesis of this crucial intermediate involves precursors that are structurally related to this compound. Patent literature describes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-formic acid, a key intermediate for chlorantraniliprole, starting from 2,3-dichloropyridine. google.com Although not a direct use of this compound, this highlights the importance of the 2-chloro-3-substituted pyridine framework in the agrochemical industry. The reactivity of the bromomethyl group in this compound would make it a suitable starting material for the synthesis of various pesticide candidates.

Utility in Material Science Applications

While the primary applications of this compound appear to be in the life sciences, its reactive nature also suggests potential utility in material science. The pyridine unit can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals.

The bromomethyl group is a well-known functional handle for polymerization reactions and for grafting molecules onto surfaces. Although specific examples detailing the use of this compound in material science are scarce in the reviewed literature, the fundamental reactivity of the molecule suggests its potential as a monomer or cross-linking agent in the synthesis of functional polymers. The incorporation of the 2-chloropyridine moiety could influence the electronic and physical properties of the resulting materials.

Future Research Directions and Unexplored Potential of 3 Bromomethyl 2 Chloropyridine

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of environmentally benign and efficient synthetic methods for 3-(Bromomethyl)-2-chloropyridine and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh conditions and the use of hazardous reagents. ijarsct.co.in Modern approaches focus on improving sustainability and efficiency. ijarsct.co.inresearchgate.net

Future research will likely focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis and functionalization of pyridine (B92270) derivatives. ijarsct.co.in

Green Solvents and Catalysts: The use of water or deep eutectic solvents as reaction media presents an environmentally friendly alternative to volatile organic solvents. acs.orgnih.gov Exploring base-promoted reactions, potentially avoiding transition metal catalysts, is another promising avenue. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher selectivity, improved safety, and easier scalability for the synthesis of halogenated pyridines.

Biocatalysis: Employing enzymes for the synthesis or modification of this compound could offer unparalleled selectivity under mild conditions, minimizing waste and energy consumption.

A comparison of traditional versus potential green synthetic approaches is highlighted below.

| Feature | Traditional Synthesis | Sustainable Approaches |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Deep Eutectic Solvents, Supercritical CO2 |

| Catalysts | Heavy metals, harsh acids/bases | Biocatalysts, organocatalysts, reusable solid catalysts |

| Energy | High-temperature reflux | Microwave irradiation, ambient temperature reactions |

| Waste | Significant byproduct formation | Atom-economical reactions, minimized waste streams |

Expansion of Reaction Scope and Selectivity

The dual reactivity of this compound, stemming from the electrophilic bromomethyl group and the chloro-substituted pyridine ring, allows for a wide range of transformations. smolecule.com Future research will aim to expand this reaction scope and achieve greater control over selectivity.

Key areas for exploration include:

Site-Selective Functionalization: Developing methodologies to selectively target either the bromomethyl group for nucleophilic substitution or the chloro position for cross-coupling reactions is crucial. acs.org This would enable the stepwise and controlled introduction of different functionalities.

Novel Coupling Reactions: Beyond standard Suzuki or Buchwald-Hartwig couplings, exploring other transition-metal-catalyzed reactions, such as C-H activation or photoredox catalysis, could open up new avenues for creating complex molecules. acs.org

Asymmetric Catalysis: For the synthesis of chiral molecules, developing enantioselective methods for reactions involving the bromomethyl group is a significant challenge and a highly rewarding goal.

The following table summarizes the reactivity at the two key positions of the molecule.

| Reactive Site | Position | Common Reaction Types | Potential for Expansion |

| Bromomethyl | 3 | Nucleophilic Substitution (SN2) | Asymmetric alkylation, radical reactions |

| Chlorine | 2 | Suzuki, Stille, Buchwald-Hartwig cross-coupling | C-H activation, photoredox-mediated couplings |

Exploration in Emerging Fields of Chemical Biology

Pyridine-containing molecules are ubiquitous in pharmaceuticals and agrochemicals. this compound serves as a valuable scaffold for generating libraries of compounds for biological screening.

Future applications in chemical biology could include:

Development of Bioactive Probes: The reactivity of the bromomethyl group makes it suitable for covalently modifying biological targets such as enzymes or proteins, allowing for the development of activity-based probes to study protein function.

Targeted Drug Delivery: Incorporating this scaffold into larger molecules could facilitate the synthesis of conjugates for targeted drug delivery, where the pyridine moiety might interact with specific biological receptors.

In Vivo Imaging Agents: The synthesis of novel pyridyl ethers and other derivatives for use as ligands in Positron Emission Tomography (PET) imaging is an active area of research. nih.gov this compound could be a key starting material for new classes of imaging agents.

Antimicrobial Agents: Given the antibacterial properties of some pyridine derivatives like ring-fused 2-pyridones, synthesizing novel compounds from this compound could lead to new agents to combat antibiotic resistance. diva-portal.org

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

For this compound, future computational studies could focus on:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) to model transition states and reaction pathways can help predict the feasibility and selectivity of new reactions. researchgate.net This can rationalize observed regioselectivity in functionalization reactions. nsf.gov

Understanding Nucleophilicity and Electrophilicity: DFT calculations can be used to create nucleophilicity scales for a range of pyridine derivatives, helping to predict their reactivity in various catalytic cycles. ias.ac.in

Simulating Solvent Effects: Molecular dynamics simulations can provide insights into how different solvents influence reaction kinetics and equilibria, aiding in the optimization of reaction conditions.

Virtual Screening and Ligand Design: In the context of chemical biology, computational docking studies can predict the binding of derivatives to biological targets, helping to prioritize compounds for synthesis and biological evaluation. researchgate.net

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predict reaction selectivity, calculate electronic properties, model transition states. researchgate.net |

| Molecular Dynamics (MD) | Simulate solvent effects, study conformational changes of derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of derivatives with biological activity. |

| Molecular Docking | Predict binding modes and affinities of derivatives to protein targets. researchgate.net |

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 3-(bromomethyl)-2-chloropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation or halogenation of pyridine precursors. For example, alkylation of 2-chloropyridine derivatives with bromomethylating agents (e.g., bromomethyl ethers or bromides) in polar aprotic solvents like DMF or acetonitrile is common. Evidence from analogous reactions (e.g., Scheme 3 in ) shows that using K2CO3 as a base and KI as a catalyst at room temperature for 48 hours achieves high yields (~98%). Optimizing stoichiometry, solvent choice (e.g., DMF vs. THF), and temperature is critical to minimize side reactions like over-alkylation.

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- Melting Point : Compare observed values (e.g., 82.5–85°C for structurally similar compounds ) with literature data.

- Spectroscopy : Use <sup>1</sup>H/ <sup>13</sup>C NMR to verify the bromomethyl (–CH2Br) and chloro-substituent positions. IR spectroscopy can confirm C–Br stretches (~500–600 cm<sup>−1</sup>) .

- Chromatography : GC-MS or HPLC with a purity threshold ≥96% (as per GC standards in ).

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as brominated compounds are often irritants .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling. For example, in Pd-catalyzed reactions, the bromine atom can be replaced with aryl/heteroaryl boronic acids under microwave conditions (120°C, 20 min) to form biaryl derivatives, though yields may vary (5–11% in some cases ). Steric effects from the 2-chloro substituent may slow reactivity, necessitating higher catalyst loading or prolonged reaction times.

Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber glass bottles at RT, as UV exposure can degrade brominated compounds .

- Moisture Sensitivity : Use desiccants or store under inert gas (N2 or Ar) to prevent hydrolysis of the C–Br bond.

- Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian to model transition states and compare activation energies for substitution at bromomethyl vs. chloro positions.

- Hammett Parameters : Apply σmeta values to predict electronic effects; the electron-withdrawing Cl group at the 2-position may direct nucleophiles to the bromomethyl site .

- Experimental Validation : Pair computational results with kinetic studies (e.g., competition experiments between amines and thiols) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Methodological Answer :

- Heat Management : Exothermic bromination steps require controlled addition rates and cooling (e.g., ice baths) to prevent runaway reactions.

- Purification : Use column chromatography or recrystallization (e.g., from EtOAc/hexane) to isolate high-purity product. Pilot-scale trials should optimize solvent volumes to reduce waste .

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer :

- Impurity Effects : Trace solvents (e.g., DMF) or byproducts (e.g., di-alkylated species) can depress melting points. Re-crystallize the compound and compare DSC thermograms .

- Polymorphism : Some derivatives exhibit multiple crystalline forms. Use X-ray diffraction (XRPD) to identify dominant phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.